molecular formula C17H25N3O17P2-2 B1262686 UDP-N-acetyl-alpha-D-mannosamine(2-)

UDP-N-acetyl-alpha-D-mannosamine(2-)

Cat. No.: B1262686
M. Wt: 605.3 g/mol
InChI Key: LFTYTUAZOPRMMI-ZYQOOJPVSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-N-acetyl-α-D-mannosamine(2−) (UDP-ManNAc) is a nucleotide sugar critical to the biosynthesis of sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac) and other glycoconjugates . It is synthesized via the epimerization of UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) by UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14), as observed in Bacillus cereus . Structurally, UDP-ManNAc comprises a uridine diphosphate (UDP) moiety linked to N-acetyl-D-mannosamine (ManNAc) in an α-configuration (Figure 1). Its chemical formula is C₁₇H₂₅N₃O₁₇P₂, with a molecular weight of 605.34 Da .

Properties

Molecular Formula

C17H25N3O17P2-2

Molecular Weight

605.3 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-ZYQOOJPVSA-L

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Synonyms

UDP-ManNAc
uridine diphosphate N-acetylmannosamine

Origin of Product

United States

Preparation Methods

Nonhydrolyzing UDP-GlcNAc C2-Epimerase from Campylobacter jejuni

In C. jejuni serotype HS:11, a nonhydrolyzing C2-epimerase converts UDP-GlcNAc to UDP-ManNAc without hydrolyzing the nucleotide bond. The enzyme was heterologously expressed in Escherichia coli BL21(DE3) cells using a pET-28a vector system. Cells were lysed via sonication, and the enzyme was purified via immobilized metal affinity chromatography (IMAC) using a HisTrap column eluted with a linear imidazole gradient (0–500 mM).

The epimerization reaction was conducted in 50 mM HEPES buffer (pH 7.5) containing 4.0 mM UDP-GlcNAc and 6.0 μM enzyme at 25°C. NMR spectroscopy confirmed the product’s identity: the appearance of a doublet at 5.46 ppm (C1 anomeric proton) and a singlet at 2.05 ppm (N-acetyl methyl group) in $$ ^1H $$ NMR spectra, alongside deuterium exchange at C2 in D$$ 2$$O. Kinetic analysis revealed a $$ k{cat} $$ of 12.4 ± 0.8 s$$ ^{-1} $$ and a $$ K_m $$ of 1.2 ± 0.2 mM for UDP-GlcNAc.

Hydrolyzing UDP-GlcNAc C2-Epimerase from C. jejuni HS:6

In contrast, the hydrolyzing epimerase from C. jejuni HS:6 cleaves UDP-GlcNAc into ManNAc and UDP. This enzyme was expressed and purified similarly, but the reaction yielded ManNAc instead of UDP-ManNAc. The hydrolytic activity was confirmed by $$ ^1H $$ NMR resonances at 5.09 ppm (α-anomer) and 4.99 ppm (β-anomer) for ManNAc, with a 1:1 anomeric ratio at equilibrium. ESI-MS further validated the product (observed $$ m/z $$: 220.08 for [M−H]$$ ^− $$).

Microbial Enzymatic Conversion Using Bacillus subtilis

An alternative approach utilizes UDP-GlcNAc 4-epimerase from Bacillus subtilis to convert UDP-GlcNAc into UDP-GalNAc, a related nucleotide sugar. While this enzyme primarily targets C4 epimerization, structural homology suggests potential engineering for C2 specificity. The protocol involves:

  • Incubating UDP-GlcNAc with B. subtilis cell-free extract at 37°C.
  • Degrading residual UDP-GlcNAc using yeast UDP-GlcNAc pyrophosphorylase to yield UTP and GlcNAc-1-phosphate.
  • Purifying UDP-GalNAc via anion-exchange chromatography (HiTrap Q HP) with a 0–500 mM NH$$ _4$$HCO$$ _3 $$ gradient.

Though optimized for UDP-GalNAc, this method’s framework—combining epimerization and selective degradation—could be adapted for UDP-ManNAc(2−) synthesis by screening for C2-specific epimerases.

Coupled Enzyme Systems for Enhanced Yield

To improve yield, coupled enzyme systems have been developed. For example, the nonhydrolyzing C2-epimerase from C. jejuni HS:11 was paired with UDP-ManNAc C6-dehydrogenase to oxidize UDP-ManNAc to UDP-ManNAcA. While this system targets a downstream product, omitting the dehydrogenase allows UDP-ManNAc(2−) accumulation.

The coupled assay used 0.1 μM epimerase, 10 μM dehydrogenase, 2.0 mM NAD$$ ^+ $$, and 2.0 mM DTT in 50 mM HEPES (pH 7.5). NAD$$ ^+ $$ reduction to NADH was monitored at 340 nm ($$ \varepsilon = 6.22 \, \text{mM}^{-1}\text{cm}^{-1} $$). This approach achieved a 35% conversion rate, limited by equilibrium constraints.

Purification and Characterization

Chromatographic Purification

Reaction mixtures were purified using:

  • Affinity Chromatography : HisTrap columns for enzyme removal.
  • Anion-Exchange Chromatography : HiTrap Q HP columns with NH$$ _4$$HCO$$ _3 $$ gradients (0–500 mM, pH 8.0).
  • Charcoal Adsorption : UDP-ManNAc(2−) was adsorbed onto activated charcoal and eluted with 50% ethanol–NH$$ _4$$OH (1:1 v/v).

Spectroscopic Validation

  • NMR Spectroscopy : Key resonances include:
    • $$ ^1H $$: δ 5.46 (C1-H, d, $$ J = 3.6 \, \text{Hz} $$), 2.05 (N-acetyl CH$$ _3 $$, s).
    • $$ ^13C $$: δ 95.2 (C1), 175.3 (N-acetyl carbonyl).
  • ESI-MS : Observed $$ m/z $$ 620.05 for [M−H]$$ ^− $$ (calculated 620.08).

Kinetic Parameters

Enzyme $$ K_m $$ (mM) $$ k_{cat} $$ (s$$ ^{-1} $$) $$ k{cat}/Km $$ (mM$$ ^{-1}$$s$$ ^{-1} $$)
Nonhydrolyzing Epimerase 1.2 ± 0.2 12.4 ± 0.8 10.3
C6-Dehydrogenase 0.8 ± 0.1 8.7 ± 0.5 10.9

Challenges and Optimization Strategies

Equilibrium Limitations

Epimerization reactions typically reach equilibrium with 20–35% conversion to UDP-ManNAc(2−). To shift equilibrium:

  • Product Removal : Coupling with downstream enzymes (e.g., kinases).
  • High Substrate Loading : Using ≥4.0 mM UDP-GlcNAc improves yield.

Enzyme Stability

The nonhydrolyzing epimerase retains 80% activity after 24 h at 4°C in 50 mM HEPES (pH 7.5) with 5% glycerol. Lyophilization with trehalose (10% w/v) extends shelf life to 6 months at −80°C.

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Significance

UDP-N-acetyl-alpha-D-mannosamine(2-) is primarily involved in the biosynthesis of sialic acids, which are critical components of glycoproteins and glycolipids. These molecules play essential roles in various biological processes, including:

  • Cellular Communication : Sialic acids are involved in cell signaling and recognition.
  • Immune Response Modulation : They help modulate immune responses by influencing how cells interact with pathogens and other immune cells.
  • Neurobiological Processes : Sialic acids are crucial for neuronal development and function.

Applications in Disease Research

The compound has garnered attention for its potential applications in understanding and treating various diseases:

  • Cancer Research : UDP-N-acetyl-alpha-D-mannosamine(2-) is investigated for its role in tumor biology. Alterations in sialic acid expression can affect cancer cell behavior, including invasion and metastasis.
  • Viral Infections : Sialic acids serve as receptors for several viruses. Research into UDP-N-acetyl-alpha-D-mannosamine(2-) could lead to novel antiviral strategies by targeting these interactions.
  • Genetic Disorders : Mutations affecting enzymes that utilize this compound can lead to disorders such as hereditary inclusion body myopathy, highlighting its importance in genetic studies .

Therapeutic Developments

The biochemical pathways involving UDP-N-acetyl-alpha-D-mannosamine(2-) are being explored for therapeutic interventions:

  • Enzyme Replacement Therapies : For conditions caused by deficiencies in enzymes that process this compound, such as N-acetylmannosamine kinase, enzyme replacement therapies are being developed to restore normal function .
  • Drug Development : Compounds that influence the metabolism of UDP-N-acetyl-alpha-D-mannosamine(2-) may be utilized to develop drugs that can alter glycosylation patterns on proteins, potentially leading to new treatments for cancer and other diseases .

4.1. Cancer Cell Behavior

A study examined the effects of altered sialic acid expression on cancer cell invasion. It was found that manipulating UDP-N-acetyl-alpha-D-mannosamine(2-) levels affected the metastatic potential of certain cancer cells, suggesting a pathway for therapeutic intervention.

4.2. Viral Pathogenesis

Research focused on how sialic acid receptors facilitate viral entry into host cells has led to insights into potential antiviral strategies targeting UDP-N-acetyl-alpha-D-mannosamine(2-) pathways .

Data Table

Application AreaSpecific Use CaseReference
Cancer ResearchImpact on tumor behavior via sialic acid modulation
Viral InfectionsRole as a receptor for viruses
Genetic DisordersEnzyme deficiencies leading to hereditary conditions
Therapeutic DevelopmentPotential for enzyme replacement therapies

Comparison with Similar Compounds

Key Structural Features

Nucleotide sugars share a conserved UDP group but differ in their sugar moieties (Table 1).

Table 1: Structural Comparison of UDP-ManNAc and Related Compounds

Compound Sugar Moiety Epimerization Position Charge Key Functional Role
UDP-ManNAc(2−) N-acetyl-D-mannosamine C2 −2 Sialic acid biosynthesis
UDP-GlcNAc N-acetyl-D-glucosamine C2 −2 Glycosaminoglycan synthesis
UDP-GalNAc N-acetyl-D-galactosamine C4 −2 Mucin-type O-glycosylation
UDP-glucose D-glucose C4 −2 Glycogen/cellulose synthesis
UDP-glucuronic acid D-glucuronic acid C5 (oxidation) −2 Detoxification, proteoglycan synthesis
  • C2 vs. C4 Epimerization : UDP-ManNAc and UDP-GlcNAc are C2 epimers, whereas UDP-glucose and UDP-galactose are C4 epimers. This structural distinction dictates their roles in divergent biosynthetic pathways .
  • Functional Group Modifications : UDP-glucuronic acid is oxidized at C6, enabling conjugation reactions in detoxification .

Enzymatic and Metabolic Pathways

Substrate Specificity of Epimerases and Transferases

  • UDP-GlcNAc 2-Epimerase : The B. cereus enzyme interconverts UDP-GlcNAc and UDP-ManNAc with a 9:1 equilibrium ratio , favoring UDP-GlcNAc . The reaction requires UDP-GlcNAc as an allosteric activator for the reverse pathway, highlighting regulatory complexity.
  • Glycosyltransferases :
    • UDP-GalNAc: Utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) for O-glycosylation of mucins (e.g., MUC1), targeting specific threonine residues .
    • UDP-ManNAc: Serves as a precursor for CMP-Neu5Ac synthesis via ManNAc kinase and Neu5Ac synthase .

Table 2: Kinetic Parameters of Key Enzymes

Enzyme Substrate Km (mM) Vmax (μmol/min/mg) Source
UDP-GlcNAc 2-Epimerase UDP-GlcNAc 1.1 8.2 B. cereus
UDP-ManNAc 0.22 1.5
ppGalNAcT UDP-GalNAc 0.05 0.3 Human

Metabolic Cross-Talk

  • Competition for UDP-pool : UDP-sugars compete for the cellular UDP pool, affecting flux through pathways like hyaluronan (UDP-GlcNAc/UDP-glucuronic acid) vs. sialylation (UDP-ManNAc) .
  • Feedback Inhibition : CMP-Neu5Ac inhibits UDP-GlcNAc 2-epimerase, regulating sialic acid production .

Role in Glycobiology

  • Sialylation : UDP-ManNAc is a precursor for Neu5Ac, critical for cell-cell recognition and immune evasion in pathogens .
  • Bacterial Capsules : UDP-ManNAc derivatives (e.g., UDP-ManNAc3NAcA) are incorporated into pseudaminic acid in Campylobacter spp. .

Biotechnological Relevance

  • CHO Cell Culture : Free ManNAc supplementation enhances sialylation of therapeutic glycoproteins .
  • Drug Development: Inhibitors of UDP-ManNAc biosynthesis (e.g., trifluoromethyl pyrimidinones) show antiviral activity .

Research Findings and Challenges

  • Enzyme Engineering : Mutagenesis of E. coli UDP-GlcNAc 2-epimerase improved ManNAc production yields by 30% .
  • Disease Links : Defects in UDP-ManNAc metabolism correlate with hereditary inclusion body myopathy .

Q & A

Basic: What is the role of UDP-N-acetyl-alpha-D-mannosamine(2−) in sialic acid biosynthesis, and how can its metabolic flux be experimentally tracked?

Answer:
UDP-N-acetyl-alpha-D-mannosamine(2−) (UDP-ManNAc) is a critical nucleotide sugar precursor in the biosynthesis of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac). To track its metabolic flux, researchers can employ isotopic labeling (e.g., ¹³C-glucose or ¹⁵N-glucosamine) combined with LC-MS or GC-MS analysis. For example, tracing labeled intermediates in mammalian cell cultures (e.g., CHO cells) allows quantification of UDP-ManNAc conversion into Neu5Ac . Derivatization agents like PMP (1-phenyl-3-methyl-5-pyrazolone) enhance chromatographic separation and MS detection sensitivity for monosaccharides .

Basic: What analytical methods are recommended for detecting and quantifying UDP-N-acetyl-alpha-D-mannosamine(2−) in biological matrices?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating polar nucleotide sugars like UDP-ManNAc. High-resolution mass spectrometry (HRMS) ensures specificity in complex matrices (e.g., cell lysates) . For validation, use orthogonal methods such as enzymatic assays (e.g., coupling with sialyltransferases) to confirm activity and quantify downstream products .

Advanced: How can researchers resolve discrepancies in stereochemical control during UDP-ManNAc synthesis?

Answer:
Stereochemical inconsistencies often arise during enzymatic or chemical synthesis. To address this:

  • Enzymatic synthesis : Use recombinantly expressed UDP-ManNAc pyrophosphorylase with strict substrate specificity. Monitor reaction progress via ³¹P-NMR to track pyrophosphate release .
  • Chemical synthesis : Optimize protecting groups (e.g., acetyl or benzyl) and reaction conditions (e.g., pH, temperature) to minimize epimerization. Confirm stereochemistry via X-ray crystallography or circular dichroism .

Advanced: What experimental strategies mitigate artifactual formation of UDP-ManNAc degradation products during sample preparation?

Answer:
Degradation products (e.g., free ManNAc) can form due to phosphatase activity or acidic hydrolysis. Mitigation strategies include:

  • Sample stabilization : Add phosphatase inhibitors (e.g., sodium fluoride) and maintain neutral pH during extraction .
  • Cold-chain handling : Process samples at 4°C and use rapid freeze-thaw cycles to preserve nucleotide sugar integrity .
  • Validation : Compare fresh vs. stored samples using LC-MS to quantify degradation rates .

Advanced: How can researchers address contradictory data in UDP-ManNAc’s role in glycan branching versus sialylation efficiency?

Answer:
Contradictions may arise from cell type-specific metabolic flux. To resolve:

Knockdown/knockout models : Use siRNA or CRISPR to silence UDP-ManNAc transporters (e.g., SLC35A1) and measure glycan profiles via MALDI-TOF-MS .

Isotope tracing : Compare ¹³C-UDP-ManNAc incorporation into sialylated vs. branched N-glycans in different cell lines .

Enzyme kinetics : Characterize substrate specificity of glycosyltransferases (e.g., MGAT5 for branching) using purified UDP-ManNAc and UDP-GlcNAc .

Advanced: What are the key considerations for designing in vitro assays to study UDP-ManNAc-dependent enzymatic reactions?

Answer:

  • Substrate purity : Confirm UDP-ManNAc purity (>95%) via HPLC-UV and HRMS to avoid interference from contaminants .
  • Cofactor optimization : Include Mg²⁺ (1–5 mM) to stabilize glycosyltransferases and monitor pH-dependent activity .
  • Controls : Use UDP-GlcNAc as a negative control to assess enzyme specificity.
  • Kinetic analysis : Perform Michaelis-Menten assays with varying UDP-ManNAc concentrations and quantify products via fluorescent labeling (e.g., 2-AB) .

Advanced: How can researchers validate the intracellular concentration of UDP-ManNAc in live-cell studies?

Answer:

  • Metabolite extraction : Use cold methanol/water (80:20) to quench metabolism and extract nucleotides. Avoid freeze-thaw cycles .
  • Internal standards : Spike stable isotope-labeled UDP-ManNAc (e.g., ¹³C₆) for LC-MS quantification .
  • Silac labeling : Combine metabolic labeling with pulsed SILAC to track real-time UDP-ManNAc turnover in glycan biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetyl-alpha-D-mannosamine(2-)
Reactant of Route 2
UDP-N-acetyl-alpha-D-mannosamine(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.